2,3,4-Trimethoxyphenylmagnesium bromide
CAS No.: 114605-54-8
Cat. No.: VC11657856
Molecular Formula: C9H11BrMgO3
Molecular Weight: 271.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114605-54-8 |
|---|---|
| Molecular Formula | C9H11BrMgO3 |
| Molecular Weight | 271.39 g/mol |
| IUPAC Name | magnesium;1,2,3-trimethoxybenzene-6-ide;bromide |
| Standard InChI | InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | JYHSUYBWZCNNGK-UHFFFAOYSA-M |
| SMILES | COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |
| Canonical SMILES | COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |
Introduction
1. Introduction to 2,3,4-Trimethoxyphenylmagnesium Bromide
2,3,4-Trimethoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds through nucleophilic addition to electrophiles like carbonyl compounds.
Molecular Formula
The molecular formula of 2,3,4-Trimethoxyphenylmagnesium bromide is likely , derived from its parent compound (2,3,4-trimethoxybenzene) with the addition of a magnesium-bromide moiety.
Structural Features
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Core Structure: A phenyl ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 4.
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Reactive Site: The magnesium-bromide group is bonded to the aromatic ring, making it highly reactive as a nucleophile.
3. Applications in Organic Synthesis
Grignard reagents like 2,3,4-Trimethoxyphenylmagnesium bromide are versatile intermediates in organic chemistry:
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Nucleophilic Addition:
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Reacts with carbonyl groups (aldehydes and ketones) to form secondary or tertiary alcohols.
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Example: Reaction with benzaldehyde yields a diaryl alcohol derivative.
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Cross-Coupling Reactions:
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Used in palladium-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl compounds.
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Synthesis of Complex Molecules:
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Plays a role in synthesizing pharmaceuticals and natural products where trimethoxy-substituted aromatic rings are needed.
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4. Safety and Handling
Grignard reagents are highly reactive and require careful handling:
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Reactivity: Reacts violently with water or air moisture to release flammable gases.
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Storage: Typically stored in anhydrous solvents like tetrahydrofuran (THF) under inert gas (e.g., nitrogen or argon).
| Hazards | Details |
|---|---|
| Flammability | Highly flammable in the presence of air. |
| Corrosive Nature | Can cause severe burns upon contact. |
| Toxicity | Harmful if inhaled or ingested. |
5. Data Table for Related Compounds
| Property | Value for Related Compound (e.g., 3,4,5-Trimethoxyphenylmagnesium bromide) |
|---|---|
| Molecular Weight | 271.39 g/mol |
| Solvent | THF |
| CAS Number | 133095-91-7 |
| Common Applications | Alcohol synthesis, cross-coupling |
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